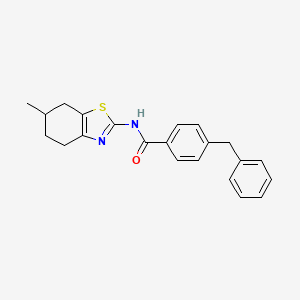

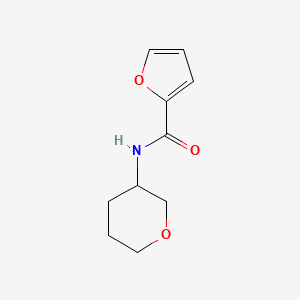

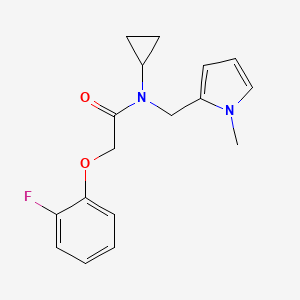

N-(oxan-3-yl)furan-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

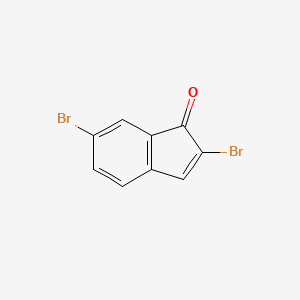

“N-(oxan-3-yl)furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives was designed and synthesized for developing novel indole scaffolds . Another study reported the synthesis of N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide using furfurylamine and 2,5-furandicarboxylic acid .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various techniques. For example, a thiazole-based heterocyclic amide, namely, N-(thiazol-2-yl)furan-2-carboxamide, was characterized by elemental analysis and IR, 1H NMR, and 13C NMR spectroscopy . The molecular and electronic structures were investigated experimentally by single-crystal X-ray diffraction (XRD) and theoretically by density functional theory (DFT) modelling .科学的研究の応用

- Recent Research : Researchers have synthesized nitrofurantoin analogues containing furan scaffolds, demonstrating inhibition of yeast-like fungi Candida albicans .

Antifungal Properties

Beyond antibacterial effects, furan derivatives also exhibit antifungal properties:

- Candida albicans : Compounds derived from furan have been found to inhibit the growth of this common yeast-like fungus .

Green Chemistry Applications

Furan compounds contribute to sustainable development:

- Environmentally Friendly : Furan serves as a green and eco-friendly material used in pharmaceuticals, resins, agrochemicals, and lacquers .

Other Therapeutic Benefits

Furan derivatives offer a wide range of therapeutic advantages:

Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. Heterocyclic Chemistry - New Perspectives. DOI: 10.5772/intechopen.1004117 MDPI. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)-1H-pyrazole-4-carboxamides and Their Antifungal Activity. Molecules, 27(14), 4612. DOI: 10.3390/molecules27144612 IntechOpen. (2021). Furan Derivatives - Recent Advances and Applications. DOI: 10.5772/intechopen.10861

将来の方向性

The future directions for “N-(oxan-3-yl)furan-2-carboxamide” and similar compounds could involve further investigation of their potential pharmacological and medical applications. For instance, a compound with a similar scaffold showed potent anticancer activity, suggesting that it merits further study .

作用機序

Target of Action

N-(oxan-3-yl)furan-2-carboxamide is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas . Specifically, N-(oxan-3-yl)furan-2-carboxamide derivatives have been synthesized for developing novel indole scaffolds as anticancer agents targeting the epidemal growth factor receptor (EGFR) .

Mode of Action

The mode of action of N-(oxan-3-yl)furan-2-carboxamide involves its interaction with its primary target, the EGFR . The compound’s interaction with EGFR leads to changes in the receptor’s activity, which can result in the inhibition of cancer cell proliferation .

Biochemical Pathways

The biochemical pathways affected by N-(oxan-3-yl)furan-2-carboxamide are primarily those related to EGFR signaling . EGFR is a key player in many cellular processes, including cell proliferation and survival . By inhibiting EGFR, N-(oxan-3-yl)furan-2-carboxamide can disrupt these processes, leading to the inhibition of cancer cell growth .

Result of Action

The molecular and cellular effects of N-(oxan-3-yl)furan-2-carboxamide’s action primarily involve the inhibition of EGFR signaling . This can lead to a decrease in cancer cell proliferation and survival .

Action Environment

The action, efficacy, and stability of N-(oxan-3-yl)furan-2-carboxamide can be influenced by various environmental factors. For example, the compound’s photodegradation in sunlit surface waters can be influenced by the presence of singlet oxygen and triplet chromophoric dissolved organic matter

特性

IUPAC Name |

N-(oxan-3-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-10(9-4-2-6-14-9)11-8-3-1-5-13-7-8/h2,4,6,8H,1,3,5,7H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKWPHHIEUTQGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)NC(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(oxan-3-yl)furan-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-(2,5-dimethoxyphenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2584168.png)

![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2584169.png)

![2-Chloro-N-[2-[methyl(thiophen-2-ylsulfonyl)amino]ethyl]acetamide](/img/structure/B2584171.png)

![3-(5-bromo-2-(difluoromethoxy)phenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2584180.png)

![2-Chloro-N-(3-ethyl-1-bicyclo[3.3.1]nonanyl)propanamide](/img/structure/B2584182.png)